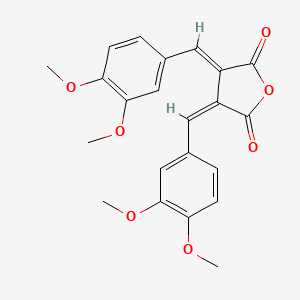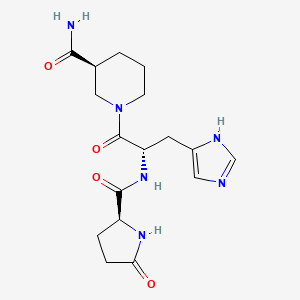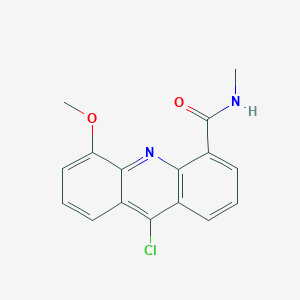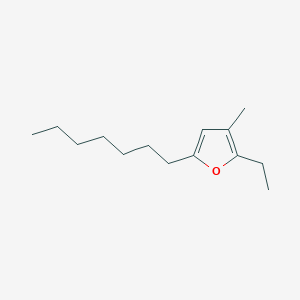![molecular formula C14H13N5O B12915691 N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide CAS No. 825621-41-8](/img/structure/B12915691.png)
N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the imidazole ring, which is a common scaffold in many biologically active molecules, adds to the compound’s potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-phenyl-1H-imidazole-2-carboxylic acid with hydrazine to form the pyrazole ring. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. detailed industrial methods for this specific compound are not widely documented.
化学反応の分析
Types of Reactions
N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
科学的研究の応用
N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The pyrazole ring can interact with various receptors, influencing signaling pathways. These interactions can lead to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
N-(4-Phenyl-1H-imidazol-2-yl)acetamide: Shares the imidazole ring but lacks the pyrazole ring.
N-(4-Phenyl-1H-pyrazol-2-yl)acetamide: Contains the pyrazole ring but lacks the imidazole ring.
Uniqueness
N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide is unique due to the presence of both imidazole and pyrazole rings, which can confer a combination of biological activities not seen in compounds with only one of these rings. This dual-ring structure allows for more versatile interactions with biological targets, potentially leading to enhanced therapeutic effects .
特性
CAS番号 |
825621-41-8 |
|---|---|
分子式 |
C14H13N5O |
分子量 |
267.29 g/mol |
IUPAC名 |
N-[5-(5-phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C14H13N5O/c1-9(20)17-12-8-16-19-13(12)14-15-7-11(18-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,18)(H,16,19)(H,17,20) |
InChIキー |
MOYYFWOZJNJILE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(NN=C1)C2=NC=C(N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


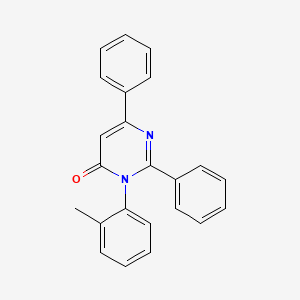


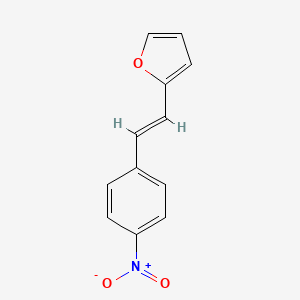
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)

![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)
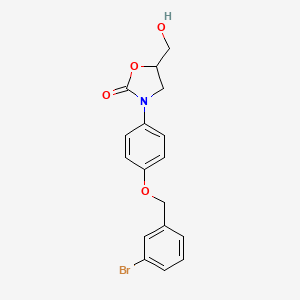
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
